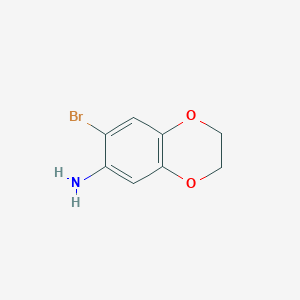

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

CAS No.: 368839-12-7

Cat. No.: VC5117617

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.061

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 368839-12-7 |

|---|---|

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.061 |

| IUPAC Name | 6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine |

| Standard InChI | InChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 |

| Standard InChI Key | RSBPTTBZKJYYLM-UHFFFAOYSA-N |

| SMILES | C1COC2=C(O1)C=C(C(=C2)Br)N |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzodioxin core (a benzene ring fused to a 1,4-dioxane ring) with a bromine atom at position 7 and an amine group at position 6. This arrangement confers distinct electronic and steric properties:

-

Bicyclic Framework: Enhances stability and influences reactivity due to partial saturation of the dioxane ring .

-

Bromine Substituent: Introduces electrophilic character, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

-

Amine Group: Provides a site for functionalization via acylation, alkylation, or condensation reactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 368839-12-7 | |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.061 g/mol | |

| Purity (Commercial) | 95%–97% |

Synthesis and Purification

Bromination of 2,3-Dihydro-1,4-benzodioxin-6-amine

The primary synthetic route involves brominating 2,3-dihydro-1,4-benzodioxin-6-amine under controlled conditions. Key steps include:

-

Reagent Selection: N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in inert solvents like dichloromethane or tetrahydrofuran.

-

Regioselectivity: Bromination occurs preferentially at the 7-position due to electron-donating effects of the amine group .

-

Purification: Recrystallization from ethanol or chromatography on silica gel yields >95% purity .

Alternative Pathways

-

Hydrochloride Salt Formation: Reaction with HCl produces 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride (CAS 297757-46-1), a crystalline derivative with improved solubility in polar solvents .

-

Acylation: Treatment with chloroacetyl chloride yields N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide, expanding utility in peptide-mimetic drug design.

Derivatives and Functionalization

Hydrochloride Salt

The hydrochloride derivative (C₈H₈BrNO₂·HCl, MW 266.52 g/mol) is commercially available for research applications . Its enhanced stability makes it preferable for long-term storage and reactions requiring acidic conditions.

Table 2: Hydrochloride Salt Properties

Chloroacetamide Derivative

N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide (CAS 923205-32-7) exemplifies the compound’s role as a synthetic intermediate. Its synthesis involves reacting the parent amine with chloroacetyl chloride in dimethylformamide (DMF), achieving yields >80%.

Research and Biological Applications

Material Science

The compound’s rigid bicyclic structure and bromine atom make it a candidate for:

-

Ligand Design: Coordination with transition metals in catalysis .

-

Polymer Modification: Incorporation into epoxy resins to enhance thermal stability.

| Supplier | Purity | Price (1g) | Delivery Time |

|---|---|---|---|

| CymitQuimica | 97% | €326.00 | 28 Apr 2025 |

| Aladdin Scientific | 95% | $792.00 | 04 Jun 2025 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume